KC01 -

KC01

Catalog Number: EVT-271622
CAS Number:
Molecular Formula: C22H39NO3
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABHD16A (also known as HLA-B associated transcript 5 (BAT5)) is a phosphatidylserine hydrolase that regulates the formation of lysophosphatidylserines (lyso-PSs) and has been implicated in certain immunological and neurological diseases. KC01 is a covalent inhibitor of ABHD16A (IC50s = 90 and 520 nM for human and mouse, respectively). It has been shown to deplete lyso-PS from various human cancer cell lines, a lymphoblast cell line, and mouse brain membrane lysates and to decrease LPS-induced cytokine production in macrophages. This compound has been used to characterize the role of ABHD16A as a principle phosphatidylserine lipase in vivo.
KC01 is a covalent inhibitor of ABHD16A. ABHD16A is a phosphatidylserine (PS) lipase that generates lyso-PS in mammalian systems. KC01 can deplete lysoPSs from cells, including lymphoblasts derived from subjects with PHARC.

This section outlines compounds related to KC01, a strain of Thermococcus kodakarensis genetically engineered for chitin-dependent hydrogen production . The related compounds are involved in the chitin degradation pathway utilized by KC01.

N,N'-Diacetylchitobiose

  • Relevance: In KC01, overexpression of the chitinase gene led to increased degradation of swollen chitin and accumulation of N,N'-diacetylchitobiose in the medium . This suggests that N,N'-diacetylchitobiose is an intermediate in the chitin degradation pathway employed by KC01.

Glucosamine

  • Relevance: Accumulation of glucosamine was observed in the culture broth of KC01 strains with enhanced N,N'-diacetylchitobiose assimilation . This indicates that glucosamine is another intermediate in the chitin degradation pathway of KC01.

Fructose 6-Phosphate

  • Relevance: Thermococcus kodakarensis, and thus KC01, harbors a complete set of genes for chitin degradation to fructose 6-phosphate . This implies that fructose 6-phosphate is a key metabolic intermediate generated from chitin degradation in KC01, funneling carbon towards energy production and hydrogen generation.

Acetate

  • Relevance: The KC04ΔtM1 strain, a derivative of KC01, produced high levels of acetate in the culture medium when grown on swollen chitin . This demonstrates that acetate is a major fermentation product of KC01 during growth on chitin.

Molecular Hydrogen (H2)

  • Relevance: Strain KC04ΔtM1, a derivative of KC01, generated molecular hydrogen when grown on swollen chitin . This highlights the ability of KC01 to produce hydrogen as a result of chitin metabolism.
Synthesis Analysis

The synthesis of KC01 involves several key steps typical for beta-lactone derivatives:

  1. Formation of the Beta-Lactone Ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Functionalization: Various functional groups are introduced to enhance the biological activity of the compound.
  3. Introduction of Side Chains: Specific side chains are added to improve solubility and binding affinity to the target enzyme.

While specific synthetic routes may vary, they emphasize yield and purity due to the compound's applications in biological studies.

Molecular Structure Analysis

KC01's molecular structure features a beta-lactone ring that is crucial for its biological activity. The structural data includes:

  • Molecular Formula: C₁₄H₂₅NO₃
  • Molecular Weight: Approximately 255.36 g/mol
  • The beta-lactone structure enables covalent interaction with the serine residue in the active site of ABHD16A, which is essential for its inhibitory action .
Chemical Reactions Analysis

KC01 undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
  • Reduction: Although less common, KC01 can be reduced to form reduced derivatives.
  • Substitution: This compound can participate in substitution reactions where functional groups on the molecule are replaced with other groups.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action of KC01 involves covalent modification of the active site of ABHD16A. It forms a stable bond with the serine residue in the enzyme's active site, preventing it from hydrolyzing phosphatidylserine. This inhibition leads to decreased levels of lysophosphatidylserines, impacting various cellular processes such as inflammation and apoptosis. The reduction in lysophosphatidylserine levels has been associated with potential anti-cancer effects by depleting this lipid mediator from cancer cells, thereby affecting their survival and proliferation .

Physical and Chemical Properties Analysis

KC01 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar solvents, which is essential for its application in biochemical assays.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain potency.

These properties facilitate its use in various scientific applications, particularly in studying lipid signaling pathways .

Applications

KC01 serves multiple applications in scientific research:

  • Enzyme Inhibition Studies: It is primarily used to study the function of ABHD16A and its role in lipid metabolism.
  • Cell Signaling Research: By modulating lysophosphatidylserine levels, KC01 aids in understanding signaling pathways related to inflammation and apoptosis.
  • Cancer Research: Its potential anti-cancer effects make it a valuable tool for investigating tumor biology and therapeutic strategies targeting lipid metabolism .
Introduction to KC01: Conceptual Foundations

Historical Evolution of Knowledge-Centered Service (KCS) Methodologies and KC01 Nomenclature

The designation "KC01" illustrates a nomenclature collision between service management frameworks and biochemical compounds. The Knowledge-Centered Service (KCS) methodology originated in 1992 through the Consortium for Service Innovation, evolving as a framework for organizational knowledge management in service environments [1] [4] [7]. This conceptual KCS framework emphasizes knowledge as a byproduct of service interactions and continuous improvement cycles—principles wholly unrelated to the biochemical agent KC01 [4] [10].

Table 1: Historical Context of KC01 Designation

Designation ContextOrigin TimelinePrimary PurposeKey Organizations
Biochemical KC01~2010sABHD16A enzyme inhibitionAcademic research laboratories
KCS Methodology1992-presentKnowledge management optimizationConsortium for Service Innovation
Pharmaceutical KC012016 (CAS registration)Experimental lipid pathway modulationMedChemExpress, TargetMol

The chemical entity now known as KC01 emerged from metabolic evolution research and inhibitor screening studies, with its CAS number (1646795-59-6) formally registered in 2016 [3] [9]. Early studies demonstrated its selective inhibition profile against ABHD16A, distinguishing it from structurally similar compounds like KC02 through competitive activity-based protein profiling (ABPP) assays [6] [9]. This biochemical KC01 represents the outcome of targeted drug discovery efforts focused on lipid metabolism rather than knowledge management principles [3] [6].

KC01 in Context: Defining Knowledge as a Strategic Biochemical Asset

In biochemical research, KC01 serves as a strategic asset by enabling precise interrogation of ABHD16A-dependent pathways. The compound (chemical formula C₂₂H₃₉NO₃, molecular weight 365.55 g/mol) exhibits nanomolar inhibitory potency against human ABHD16A (IC₅₀ = 90 ± 20 nM) with significant species selectivity evidenced by its reduced efficacy against murine ABHD16A (IC₅₀ = 520 nM) [3] [6]. This differential inhibition profile positions KC01 as an essential probe for studying human-specific lipid regulatory mechanisms.

Table 2: Biochemical Characterization of KC01

ParameterHuman ABHD16AMouse ABHD16ACellular Models
IC₅₀ Value90 ± 20 nM520 nMCompetitive gel-based ABPP
Functional ConsequencesLyso-PS depletionReduced lyso-PS reductionK562, MCF7, COL205 cells
Cytokine ModulationDecreases LPS-induced cytokinesNot demonstratedMouse macrophages
Selectivity vs KC02>50-fold selective over KC02>20-fold selectiveABPP profiling

Mechanistically, KC01 depletes lyso-PS species in multiple cellular systems including human lymphoblasts, colon cancer cells (COL205, K562, MCF7), and primary macrophages [3] [6]. At 1μM concentration with 4-hour exposure, KC01 significantly reduces lyso-PS levels and attenuates lipopolysaccharide (LPS)-induced cytokine production in mouse macrophages, establishing its functional role in immunomodulation [3] [9]. These effects demonstrate KC01's strategic value in elucidating the relationship between lipid metabolism and inflammatory responses—knowledge assets that advance fundamental understanding of signaling pathways [6] [9].

Theoretical Underpinnings: Trust, Value Creation, and Demand-Driven Systems in Compound Validation

The validation framework for KC01 embodies three conceptual pillars mirroring knowledge management theory: empirical trust, biological value creation, and demand-driven application. Empirical trust in KC01's specificity stems from orthogonal validation methods including: 1) Concentration-dependent inhibition curves in HEK293T cells (0-20μM, 30 min exposure) [3], 2) Cellular target engagement confirmed through membrane fraction ABPP in K562 cells (IC₅₀ ≈ 0.3μM) [6], and 3) Functional validation through lyso-PS reduction across multiple cell lineages [3] [9].

Biological value creation manifests through KC01's unique applications:

  • Pathway Decoding: Enables causal attribution of inflammatory responses to ABHD16A activity in macrophages [6] [9]
  • Disease Modeling: Facilitates PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract) research using subject-derived lymphoblasts [9]
  • Selectivity Benchmarking: Serves as reference compound for ABHD16A inhibitor development (KC01 vs. KC02 selectivity >20-50 fold) [6]

The demand-driven paradigm emerges through problem-focused deployment: KC01 application directly addresses specific research questions about ABHD16A function rather than speculative pathway exploration. This mirrors the "just-in-time" knowledge creation principle—KC01's value is realized when applied to concrete experimental needs like elucidating ABHD16A's counter-regulatory relationship with ABHD12 in lyso-PS metabolism [2] [6] [9]. The compound's validation through reuse across diverse experimental contexts (cancer cells, macrophages, neuronal models) exemplifies how iterative application establishes scientific credibility, much as knowledge articles gain authority through repeated utilization [2] [6].

Table 3: Experimental Validation Paradigms for KC01

Validation DimensionMethodologyKey OutcomeResearch Impact
Target EngagementCompetitive gel-based ABPPIn situ IC₅₀ ≈ 0.3 μM in K562 cellsConfirms cellular target binding
Functional EfficacyLyso-PS measurement in PHARC lymphoblastsSignificant lyso-PS depletionEstablishes disease-relevant activity
Pathway ConsequencesCytokine profiling in macrophagesDecreases LPS-induced cytokine productionLinks ABHD16A to inflammation
Selectivity VerificationComparative inhibition with KC02>10-50 fold selectivity over KC02Validates precision for ABHD16A

This validation framework transforms KC01 from a chemical entity into a knowledge instrument—where each application contributes to collective understanding of lipid enzymology while refining compound deployment strategies for maximal scientific insight generation [6] [9].

Properties

Product Name

KC01

IUPAC Name

(6Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide

Molecular Formula

C22H39NO3

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16-

InChI Key

RJBBAPPWVJEOMC-MNDPQUGUSA-N

SMILES

CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1

Solubility

Soluble in DMSO (15mg / mL)

Synonyms

KC01; K C01; K-C01

Canonical SMILES

CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1

Isomeric SMILES

CCCCCCCCCCCCCC1/C(=C/CCCCC(=O)N)/C(=O)O1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.